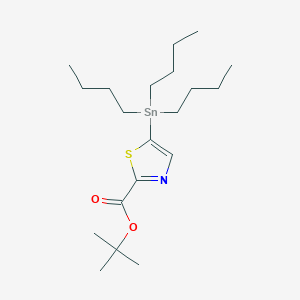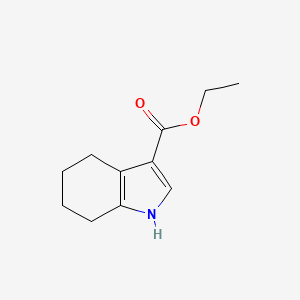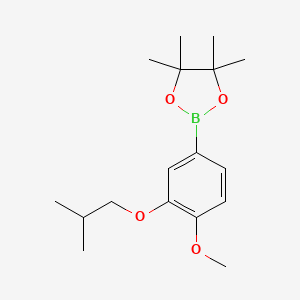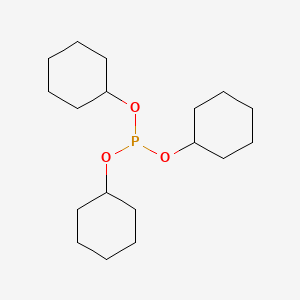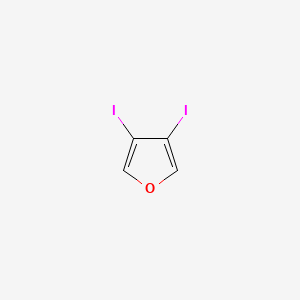
3,4-Diiodofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diiodofuran is a halogenated furan derivative characterized by the presence of two iodine atoms at the 3 and 4 positions of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diiodofuran typically involves the electrophilic iodocyclization of 4-hydroxy-2-but-2-yn-1-ones. This method is efficient and general, utilizing methanol as a solvent to achieve chemoselective synthesis . The reaction proceeds through the formation of ketals in situ, which then undergo iodocyclization to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diiodofuran undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products Formed:
Substitution Reactions: Products include 3,4-disubstituted furans.
Oxidation Reactions: Products include furan-2,5-diones and other oxygenated furans.
Reduction Reactions: Products include 3,4-dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
3,4-Diiodofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of halogenated compounds’ biological activity and their potential as pharmaceuticals.
Medicine: Research is ongoing into its potential use as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3,4-Diiodofuran exerts its effects is primarily through its electrophilic nature. The iodine atoms make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. This reactivity is exploited in synthetic chemistry to create complex molecules with desired properties.
Comparación Con Compuestos Similares
3,4-Dibromofuran: Similar in structure but with bromine atoms instead of iodine.
3,4-Dichlorofuran: Contains chlorine atoms at the 3 and 4 positions.
3,4-Difluorofuran: Contains fluorine atoms at the 3 and 4 positions.
Uniqueness: 3,4-Diiodofuran is unique due to the larger atomic size and higher reactivity of iodine compared to other halogens
Propiedades
Número CAS |
7040-24-6 |
|---|---|
Fórmula molecular |
C4H2I2O |
Peso molecular |
319.87 g/mol |
Nombre IUPAC |
3,4-diiodofuran |
InChI |
InChI=1S/C4H2I2O/c5-3-1-7-2-4(3)6/h1-2H |
Clave InChI |
TTXIZXNARJDUHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CO1)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



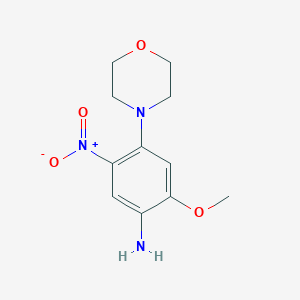
![5,7-dimethyl-3-propanoyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13908452.png)
![4-[[3,5-bis(trifluoromethyl)phenoxy]methyl]-5-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13908458.png)

![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13908474.png)
